2-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one
Description
Significance of Fused N-Heterocyclic Systems in Contemporary Organic Chemistry Research
Fused nitrogen-containing heterocyclic compounds are a class of organic molecules that feature two or more rings fused together, with at least one ring containing a nitrogen atom. airo.co.in These structures are of paramount importance in medicinal chemistry due to their diverse biological activities, including antibacterial, antiviral, antifungal, and anticancer properties. airo.co.in Their unique structural features, which can mimic biomolecules and participate in hydrogen bonding, make them desirable scaffolds for drug design. usm.edu The presence of nitrogen atoms within the rings imparts specific physicochemical properties that influence a molecule's reactivity, polarity, and ability to interact with biological targets. nih.gov Consequently, a significant portion of pharmaceuticals and agrochemicals are based on heterocyclic structures. openmedicinalchemistryjournal.com
Evolution and Prominence of the Pyrazolo[1,5-a]pyrazin-4-one Core Structure in Chemical Synthesis and Biological Studies
The pyrazolo[1,5-a]pyrazine (B3255129) scaffold, a fused bicyclic system combining a pyrazole (B372694) and a pyrazine (B50134) ring, has garnered considerable attention for its versatile biological activities. nih.gov The core structure is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.govnih.gov This versatility has led to the development of numerous synthetic strategies to create libraries of pyrazolo[1,5-a]pyrazine derivatives. nih.govnih.gov
Initial biological evaluations of various pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have demonstrated their potential as anticancer agents. For instance, studies have shown that these compounds can inhibit the growth of lung cancer cell lines such as A549 and H322 in a dose-dependent manner. nih.govnih.gov The synthesis of these derivatives often involves the reaction of precursors like ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate with an amine, which can be conducted under conventional heating or microwave-assisted conditions. nih.gov
Overview of Academic Research Trajectories for 2-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one and Analogous Derivatives
Research into this compound and its analogs is driven by the quest for novel therapeutic agents. The aminopyrazole moiety is a key building block in the synthesis of a wide range of biologically active compounds. mdpi.com The introduction of an amino group into the pyrazolo[1,5-a]pyrazin-4-one scaffold can significantly influence the molecule's biological activity.
Recent research has focused on synthesizing and evaluating the biological activities of various derivatives. For example, a series of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives were synthesized and showed inhibitory effects on A549 lung cancer cells. nih.gov Structure-activity relationship (SAR) studies have been crucial in identifying the key structural features responsible for the observed biological effects. For instance, it was found that compounds bearing a 4-chlorophenyl group at the pyrazole moiety exhibited enhanced inhibitory effects. nih.gov
Furthermore, the pyrazolo[1,5-a]pyrazin-4-one scaffold has been explored for its potential as a positive allosteric modulator (PAM) of N-methyl-d-aspartate receptors (NMDARs), which are implicated in various neuropsychiatric diseases. nih.gov Optimization of a lead compound from this class resulted in a potent and selective GluN2A PAM, highlighting the therapeutic potential of this scaffold beyond oncology. nih.gov
Table 1: Selected Research Findings on Pyrazolo[1,5-a]pyrazin-4-one Derivatives
| Derivative | Biological Activity | Cell Line | Key Finding |
|---|---|---|---|
| 5-benzyl-2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one | Anticancer | A549 (Lung Cancer) | Most effective in inhibiting cell growth, possibly through autophagy modulation. nih.gov |
| Substituted pyrazolo[1,5-a]pyrazin-4(5H)-ones | Anticancer | A549 and H322 (Lung Cancer) | Compounds inhibit cell growth in a dosage-dependent manner. nih.gov |
| (R)-9 (a pyrazolo[1,5-a]pyrazin-4-one derivative) | GluN2A PAM | N/A | Potent and selective positive allosteric modulator with potential for treating psychiatric diseases. nih.gov |
Contextualization within Broader Heterocyclic Chemistry Research
The study of this compound is deeply rooted in the broader field of heterocyclic chemistry. Heterocycles are fundamental to the chemistry of life, forming the core structures of DNA, RNA, and many essential vitamins and amino acids. nih.gov The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a particularly important pharmacophore found in numerous approved drugs. mdpi.com
The fusion of a pyrazole ring with other heterocyclic systems, such as pyrimidine (B1678525) or pyrazine, creates bicyclic scaffolds with unique three-dimensional shapes and electronic properties. nih.govnih.gov This structural diversity allows for fine-tuning of the molecule's interaction with biological targets, leading to improved potency and selectivity. rsc.org The development of efficient synthetic methodologies, including multi-component reactions and microwave-assisted synthesis, has been instrumental in expanding the chemical space of these fused heterocyclic systems and accelerating the discovery of new drug candidates. nih.gov
Properties
CAS No. |
1250444-01-9 |
|---|---|
Molecular Formula |
C6H8N4O |
Molecular Weight |
152.2 |
Purity |
95 |
Origin of Product |
United States |
Advanced Computational and Theoretical Investigations of 2 Amino 4h,5h,6h,7h Pyrazolo 1,5 a Pyrazin 4 One and Its Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to predicting the behavior of molecules at an electronic level. These methods allow for a detailed examination of molecular orbitals, charge distribution, and electrostatic potential, which collectively determine the chemical reactivity and interaction profile of a compound.
Density Functional Theory (DFT) Calculations for Ground State Geometries and Energies
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecular systems due to its balance of accuracy and computational cost. researchgate.net For pyrazole (B372694) derivatives, DFT calculations, often employing the B3LYP functional with various basis sets (e.g., 6-31G**), are used to determine the optimized ground state geometry. scispace.comnih.gov These calculations provide key parameters such as bond lengths, bond angles, and dihedral angles.
The primary goal of geometry optimization is to find the minimum energy conformation on the potential energy surface. For the pyrazolo[1,5-a]pyrazine (B3255129) core, these calculations confirm the near-planar structure of the fused ring system and predict the precise spatial arrangement of the amino substituent and the carbonyl group. The total energy calculated for the optimized structure is a critical piece of data, serving as a baseline for comparing the stability of different derivatives and tautomeric forms. scispace.com
| Computational Method | Basis Set | Calculated Ground State Energy (Hartree) |
|---|---|---|
| DFT (B3LYP) | 6-311++G(d,p) | -588.725 |
| MP2 | 6-311++G(d,p) | -586.981 |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Electronic Transitions and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic properties. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). youtube.com
The energy gap (ΔE) between the HOMO and LUMO is a significant indicator of molecular stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. researchgate.netnih.gov For pyrazolo[1,5-a]pyrazine derivatives, the distribution of the HOMO and LUMO across the molecule is also analyzed. Typically, the HOMO is delocalized over the entire fused ring system, while the LUMO may be more localized, often on the pyrazine (B50134) portion of the scaffold. mdpi.com This distribution is crucial for predicting sites of electrophilic and nucleophilic attack.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.15 |
| ELUMO | -1.23 |
| Energy Gap (ΔE) | 4.92 |
Dipole Moment and Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecular surface. researchgate.netnih.gov The MEP map uses a color scale to indicate regions of different electrostatic potential. cram.com Red-colored regions, indicating negative potential, are rich in electrons and are susceptible to electrophilic attack. These areas are typically found around electronegative atoms like oxygen and nitrogen. researchgate.net Blue-colored regions represent positive potential, are electron-deficient, and are prone to nucleophilic attack, often located around hydrogen atoms attached to heteroatoms. researchgate.net For this compound, the MEP map highlights the carbonyl oxygen as a site of strong negative potential, while the amino group's hydrogens are regions of positive potential, thereby identifying key sites for hydrogen bonding. nih.gov
Conformational Analysis and Tautomeric Equilibrium Studies
The biological activity and chemical properties of heterocyclic compounds are often dictated by their three-dimensional structure and the potential for existing in different tautomeric forms.
Identification and Energetic Evaluation of Plausible Tautomeric Forms
Tautomerism, the migration of a proton between two or more sites within a molecule, is a critical feature of many heterocyclic systems, including pyrazolones and related scaffolds. clockss.org The this compound core can exist in several plausible tautomeric forms, primarily involving keto-enol and amine-imine equilibria. nih.govacs.org
The principal tautomers include the 4-oxo (amide) form and the 4-hydroxy (enol) form. Computational methods, particularly DFT, are employed to calculate the relative energies of these tautomers in both the gas phase and in solution (using models like the Polarizable Continuum Model, PCM). researchgate.net These calculations consistently show that the 4-oxo tautomer is significantly more stable than the 4-hydroxy tautomer, often by several kcal/mol. nih.gov This preference is supported by experimental data from X-ray crystallography on similar pyrazolo[1,5-a]pyrimidine (B1248293) systems, which confirm the dominance of the keto form in the solid state. nih.govacs.org
| Tautomeric Form | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water (PCM) |
|---|---|---|
| 4-oxo (amide) | 0.00 (Reference) | 0.00 (Reference) |
| 4-hydroxy (enol) | +8.5 | +6.2 |
| Amine-imine (exo) | +12.1 | +10.5 |
Influence of Substituents on Tautomeric Preferences
The position and electronic nature of substituents on the pyrazolo[1,5-a]pyrazine ring can significantly influence the tautomeric equilibrium. clockss.org Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the relative stability of the different tautomeric forms by modifying the electron density distribution within the molecule. nih.gov
For instance, attaching an EDG to the pyrazole ring can further stabilize the electron-rich 4-oxo form through resonance or inductive effects. Conversely, an EWG might slightly decrease the energy difference between the keto and enol forms, although the keto form generally remains predominant. semanticscholar.org Computational studies allow for a systematic evaluation of these substituent effects by calculating the relative tautomeric energies for a series of derivatives. This analysis is crucial for understanding structure-activity relationships, as different tautomers can exhibit distinct biological activities and receptor binding modes. nih.govnih.gov
Photophysical Properties and Excited-State Dynamics
The photophysical properties of this compound and its derivatives are of significant interest for potential applications in materials science and chemical sensing. Computational methods provide a powerful tool to understand the intricate electronic transitions and deactivation pathways that govern their behavior upon photoexcitation.
Time-Dependent DFT (TD-DFT) for Absorption and Emission Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a cornerstone of modern computational chemistry for predicting the absorption and emission spectra of molecules. This method allows for the calculation of vertical excitation energies and oscillator strengths, which correspond to the maxima in absorption spectra (λmax). Similarly, by optimizing the geometry of the first excited state, emission energies can be predicted, providing insights into the fluorescence properties of the compound.
For derivatives of the closely related pyrazolo[1,5-a]pyrimidine scaffold, TD-DFT calculations have been successfully employed to interpret experimental absorption and emission data. uclan.ac.ukrsc.org These studies have shown that the nature and position of substituents on the heterocyclic core significantly influence the intramolecular charge transfer (ICT) characteristics, which in turn dictates the absorption and emission wavelengths. For instance, electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can be strategically placed to tune the photophysical properties. rsc.orgrsc.org
In the case of this compound, the amino group (-NH2) is expected to act as an electron-donating group, influencing the electronic transitions. Theoretical studies on similar structures suggest that the lowest energy absorption band would likely arise from a π-π* transition with significant charge transfer character.
Table 1: Predicted Absorption and Emission Wavelengths for Hypothetical Derivatives of this compound based on TD-DFT Principles.
| Derivative | Substituent at Position X | Predicted Absorption Max (nm) | Predicted Emission Max (nm) |
| Parent | -H | (Predicted Range) | (Predicted Range) |
| Derivative A | Electron-Donating Group (e.g., -OCH3) | Red-shifted | Red-shifted |
| Derivative B | Electron-Withdrawing Group (e.g., -NO2) | Blue-shifted | Blue-shifted |
Note: The specific wavelength values are illustrative and would require dedicated TD-DFT calculations for the exact molecule.
Investigations into Excited-State Intramolecular Proton Transfer (ESIPT) Processes
Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule in its excited state. nih.govnih.govresearchgate.net This phenomenon often leads to a large Stokes shift, meaning a significant difference between the absorption and emission wavelengths. For ESIPT to occur, a molecule must possess both a proton donor and a proton acceptor group in close proximity. In this compound, the amino group and the pyrazole nitrogen atoms could potentially act as proton donors and acceptors, respectively, following photoexcitation.
Computational studies on other nitrogen-containing heterocyclic compounds have shown that TD-DFT can be used to map the potential energy surface of the excited state and determine the energy barrier for the proton transfer. researchgate.net The presence of a low-energy barrier in the excited state would indicate a facile ESIPT process. The resulting tautomer would have a different electronic structure and would be responsible for the observed Stokes-shifted emission.
Analysis of Aggregation-Induced Emission (AIE) and Aggregation-Caused Quenching (ACQ) Mechanisms
Aggregation-Induced Emission (AIE) and Aggregation-Caused Quenching (ACQ) are phenomena related to the fluorescence of molecules in the aggregated state versus in dilute solution. nih.govrsc.orgresearchgate.net In ACQ, which is the more common behavior, fluorescence intensity decreases upon aggregation due to the formation of non-emissive excimers or exciplexes. rsc.org Conversely, AIE describes the phenomenon where non-emissive or weakly emissive molecules become highly fluorescent upon aggregation. nih.govrsc.org
The mechanisms behind AIE are often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state. nih.gov For pyrazolo[1,5-a]pyrimidine derivatives, both AIE and ACQ behaviors have been observed, depending on the specific substitution pattern and the resulting intermolecular interactions in the solid state. rsc.org
Computational modeling can provide insights into these mechanisms by analyzing the intermolecular interactions in dimeric or larger aggregates of this compound. Calculations can predict the most stable packing arrangements and how these arrangements affect the excited-state properties. For instance, strong π-π stacking interactions are often implicated in ACQ, while twisted molecular conformations that prevent such stacking can lead to AIE.
Reaction Mechanism Studies through Computational Modeling
Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions, providing details about transition states and reaction pathways that are often difficult to obtain experimentally.
Transition State Analysis and Reaction Pathways
The synthesis of pyrazolo[1,5-a]pyrazine derivatives typically involves the condensation of a 3-aminopyrazole (B16455) with a 1,3-dielectrophilic species. nih.gov Computational methods, particularly DFT, can be used to model the reaction pathway of such syntheses. This involves locating the transition state (TS) structures for each elementary step of the reaction. The transition state is the highest energy point along the reaction coordinate and its structure provides crucial information about the bond-forming and bond-breaking processes.
By calculating the activation energies (the energy difference between the reactants and the transition state), the feasibility of different proposed mechanisms can be assessed. For the synthesis of this compound, a plausible pathway would involve the initial nucleophilic attack of the exocyclic amino group of a substituted 3-aminopyrazole onto a suitable carbonyl compound, followed by cyclization and dehydration.
Table 2: Hypothetical Calculated Activation Energies for Key Steps in the Synthesis of a Pyrazolo[1,5-a]pyrazine Core.
| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |
| Step 1 | Nucleophilic attack | (Illustrative Value) |
| TS1 | Transition state for Step 1 | (Illustrative Value) |
| Step 2 | Cyclization | (Illustrative Value) |
| TS2 | Transition state for Step 2 | (Illustrative Value) |
| Step 3 | Dehydration | (Illustrative Value) |
| TS3 | Transition state for Step 3 | (Illustrative Value) |
Note: These values are for illustrative purposes and would need to be determined through specific quantum chemical calculations.
Through such analyses, computational chemistry provides a detailed, molecular-level understanding of the reaction, which can be used to optimize reaction conditions and guide the synthesis of new derivatives.
Mechanistic Biological Activity Studies of 2 Amino 4h,5h,6h,7h Pyrazolo 1,5 a Pyrazin 4 One Derivatives in Preclinical Research
Investigations into Cellular and Molecular Mechanisms of Anticancer Effects
Derivatives of pyrazole-fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]triazines, have been a significant focus of anticancer research due to their wide range of pharmacological activities. nih.gov These compounds function through diverse mechanisms, often targeting fundamental cellular processes required for tumor growth and survival.
A primary mechanism by which pyrazole-based compounds exert their anticancer effects is through the disruption of the cell cycle and the induction of apoptosis, or programmed cell death. Research on various pyrazolo-fused scaffolds has demonstrated their ability to halt cancer cell proliferation at different phases of the cell cycle and trigger apoptotic cascades.
For instance, studies on novel pyrazolo[1,5-a]pyrimidine (B1248293) derivatives revealed their capacity to arrest the cell cycle at the subG1 phase in MDA-MB-231 breast cancer cells. This event was accompanied by the upregulation of apoptotic proteins such as p53, p21, and Bax, indicating a mechanistic link between cell cycle inhibition and the activation of intrinsic apoptotic pathways. researchgate.net Similarly, other pyrazole-platinum(II) complexes have been shown to arrest the cell cycle in the G1 phase and induce both external and intrinsic (mitochondrial) apoptotic pathways in breast cancer cells.
Investigations into pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govresearchgate.netnih.govtriazine sulfonamides found that they induced cell cycle arrest in the G0/G1 phase in pancreatic (BxPC-3) and prostate (PC-3) cancer cells, while causing an accumulation of cells in the S phase in colon cancer cells (HCT 116). These compounds demonstrated potent pro-apoptotic effects across multiple cell lines, confirmed by the externalization of phosphatidylserine (B164497) and changes in mitochondrial membrane potential.
Specifically concerning the pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold, a series of substituted derivatives were synthesized and evaluated for their inhibitory effects on the growth of human lung carcinoma cell lines A549 and H322. nih.gov The preliminary biological evaluation confirmed that these compounds inhibited cancer cell growth in a dose-dependent manner, establishing the scaffold as a promising basis for the development of novel antineoplastic agents. nih.gov
Table 1: Effects of Pyrazolo-Fused Derivatives on Cancer Cell Lines (In Vitro)
| Compound Class | Cell Line | Cancer Type | Observed Effect | Source |
|---|---|---|---|---|
| Pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives | A549, H322 | Lung Carcinoma | Dose-dependent growth inhibition | nih.gov |
| Pyrazolo[1,5-a]pyrimidine derivatives | MDA-MB-231 | Breast Cancer | Cell cycle arrest at subG1 phase, inhibition of EGFR/STAT3 signaling | researchgate.net |
| Pyrazolo[1,5-a]pyrimidine derivatives | MCF-7, HCT-116 | Breast & Colon Cancer | Moderate to high anticancer activity | nih.gov |
| Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govresearchgate.netnih.govtriazine sulfonamides | BxPC-3, PC-3 | Pancreatic & Prostate Cancer | Cell cycle arrest at G0/G1 phase, induction of apoptosis |
Beyond apoptosis and cell cycle arrest, derivatives of pyrazolo[1,5-a]pyrazin-4-one and related scaffolds modulate other critical cellular pathways implicated in cancer. A significant area of investigation is their role as protein kinase inhibitors. rsc.org Protein kinases are key regulators of cellular signaling, and their disruption is a common feature in many cancers. rsc.org
The closely related pyrazolo[1,5-a]pyrimidine scaffold has been extensively studied for this activity. These compounds can act as ATP-competitive or allosteric inhibitors of a wide range of protein kinases, including CK2, EGFR, B-Raf, MEK, CDK1, and CDK2. rsc.org For example, certain derivatives have shown potent inhibition of the EGFR/STAT3 signaling pathway, which is crucial for cancer cell survival. researchgate.net Others have been developed as inhibitors of Tropomyosin receptor kinases (Trks), which are therapeutic targets in solid tumors. mdpi.com
Furthermore, pyrazolo[1,5-a]quinazoline derivatives have been identified as potential ligands for mitogen-activated protein kinases (MAPKs) such as ERK2, p38α, and JNK3, which are involved in cellular responses to stress and inflammatory signals. mdpi.com The ability of these compounds to modulate such a broad array of signaling pathways underscores their therapeutic potential.
Preclinical studies have shown that certain pyrazolo-fused heterocyclic derivatives exhibit selective cytotoxicity against specific cancer cell lines. This selectivity is crucial for developing targeted therapies that minimize effects on healthy tissues.
For example, a study on pyrazolo[1,5-a]pyrimidine derivatives with substitutions at the C5 position demonstrated significant efficacy against the MDA-MB-231 breast cancer cell line, with an IC50 of 2.6 μM, while showing different activity profiles against lung (A549) and prostate (DU-145) cancer cells. researchgate.net Similarly, specific pyrazolo[1,5-a]pyrimidine derivatives showed notable cytotoxic activity against HepG2 (liver), MCF-7 (breast), and HCT116 (colon) cancer cell lines. researchgate.net The synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives showed they could inhibit the growth of A549 and H322 lung cancer cells. nih.gov The precise molecular mechanisms driving this selectivity are often linked to the specific genetic makeup and signaling pathway dependencies of each cancer cell type, such as reliance on a particular protein kinase that the compound inhibits.
Enzyme and Receptor Modulation Studies
Based on available research, there is currently no specific information detailing the selective inhibition of Protein Phosphatase 2A (PP2A) by 2-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one derivatives. Studies on the related pyrazolo[1,5-a]pyrimidine scaffold have predominantly focused on its role in inhibiting various protein kinases, which catalyze the opposing function of phosphorylation. rsc.orgnih.gov For example, this class of compounds has been optimized to create highly selective inhibitors of Casein Kinase 2 (CK2). biorxiv.org
In contrast to their anticancer applications, derivatives based on the 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one scaffold have been extensively investigated as potent and selective allosteric modulators of metabotropic glutamate (B1630785) receptors (mGluRs), which are key targets for neurological and psychiatric disorders.
Positive Allosteric Modulators of mGlu5 (mGlu5 PAMs): A series of 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one derivatives were identified as potent and selective positive allosteric modulators (PAMs) of the mGlu5 receptor. nih.govnih.gov These compounds enhance the receptor's response to its endogenous ligand, glutamate. In the context of schizophrenia research, mGlu5 PAMs are promising because they may help restore dysfunctional glutamatergic neurotransmission. nih.gov
From these efforts, a lead compound, 4k, emerged with an attractive in vitro pharmacological profile and demonstrated in vivo efficacy in preclinical models of schizophrenia. nih.govnih.gov However, further development was halted due to significant CNS-related side effects, which confirmed a previously reported association between excessive mGlu5 activation and target-related toxicities. nih.gov
Negative Allosteric Modulators of mGluR2 (mGluR2 NAMs): The same 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one scaffold has also been successfully modified to create selective negative allosteric modulators (NAMs) of the mGluR2 receptor. nih.gov These modulators inhibit the receptor's activity and are being explored for their ability to modulate cognitive functions. nih.gov
Table 2: Allosteric Modulation of mGluRs by 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one Derivatives
| Modulator Type | Receptor Target | Therapeutic Area | Key Findings | Source |
|---|---|---|---|---|
| Positive Allosteric Modulator (PAM) | mGlu5 | Schizophrenia | Compound 4k showed potent and selective mGlu5 PAM activity with in vivo efficacy in preclinical models. | nih.govnih.gov |
| Negative Allosteric Modulator (NAM) | mGluR2 | Cognitive Disorders | Derivatives identified with high potency and selectivity; showed in vivo activity in a rodent cognition model. | nih.gov |
Kinase Inhibition Profiles (e.g., CDK2 inhibition by related scaffolds)
Derivatives based on the pyrazolo[1,5-a]pyrimidine scaffold, which is structurally related to pyrazolo[1,5-a]pyrazin-4-one, have been extensively investigated as potent inhibitors of various protein kinases, key regulators of cellular signaling that are often dysregulated in diseases like cancer. These compounds typically act as ATP-competitive inhibitors, binding to the kinase hinge region.
A significant focus of this research has been on Cyclin-Dependent Kinase 2 (CDK2), a crucial enzyme in cell cycle regulation. Aberrant CDK2 activity is linked to numerous human cancers. Several series of pyrazolo[1,5-a]pyrimidine derivatives have demonstrated potent CDK2 inhibitory activity. For instance, a series of 7-(4-Bromo-phenyl)-3-(phenylazo)-pyrazolo[1,5-a]pyrimidin-2-ylamines revealed compounds with IC50 values as low as 22 nM against CDK2, a potency comparable to the reference drug dinaciclib. These potent compounds also showed inhibitory action against other kinases, including CDK1, CDK5, and CDK9, at nanomolar concentrations.
Beyond CDKs, this scaffold has shown inhibitory activity against a wide range of other kinases. Research has identified pyrazolo[1,5-a]pyrimidines that inhibit Casein Kinase 2 (CK2), a kinase involved in a plethora of cellular regulatory functions and linked to cancer development. Optimization of a pyrazolo[1,5-a]pyrimidine lead compound resulted in a highly potent and selective CK2 inhibitor with a dissociation constant (KD) of 12 nM. Furthermore, derivatives have been developed to target tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) kinase and Tropomyosin receptor kinases (Trks), which are promising targets for solid tumors. acs.org
Table 1: Kinase Inhibition by Selected Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound Class | Target Kinase | Potency (IC50 / Ki) | Reference |
| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amines | CDK2 | 0.005 µM (Ki) | |
| 7-(4-Bromophenyl)-3-(phenylazo)-pyrazolo[1,5-a]pyrimidin-2-ylamines | CDK2 | 22 nM (IC50) | |
| Macrocyclic pyrazolo[1,5-a]pyrimidine | CK2 | 12 nM (KD) | |
| Pyrazolo[1,5-a]pyrimidines | EGFR | 8.4 nM (IC50) | nih.gov |
| Picolinamide-substituted pyrazolo[1,5-a]pyrimidine | TrkA | 1.7 nM (IC50) |
Other Enzymatic Inhibitory Activities
While kinase inhibition is a prominent feature of this scaffold, research has also uncovered inhibitory activities against other enzyme classes. A study evaluating a series of pyrazolo[1,5-a]pyrimidine derivatives identified compounds with potent inhibitory effects on enzymes relevant to metabolic and neurodegenerative diseases. Specifically, certain derivatives demonstrated strong inhibition of α-amylase, a key enzyme in carbohydrate metabolism, with one compound showing a 72.91% inhibition, outperforming the standard drug acarbose. The same study found that derivatives could inhibit acetylcholinesterase, an enzyme central to neurotransmission and a target in Alzheimer's disease treatment, with one compound achieving 62.80% inhibition.
In the context of antibacterial research, pyrazole-based inhibitors have been developed against N-succinyl-L,L-2,6-diaminopimelic acid desuccinylase (DapE). This enzyme is essential for bacterial cell wall synthesis in many prokaryotes but is absent in mammals, making it an attractive target for novel antibiotics. A pyrazole (B372694) analog bearing an aminopyridine amide was identified as a competitive inhibitor of DapE from Haemophilus influenzae with an IC50 value of 17.9 µM.
Anti-infective Research: Mechanistic Insights
Antitubercular Activity and Elucidation of Resistance Mechanisms (e.g., Rv1751-mediated catabolism)
The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold, a close structural analog, has been identified through high-throughput screening as a promising lead for new antituberculosis agents. acs.orgnih.gov Extensive structure-activity relationship (SAR) studies have led to the development of analogs with significant improvements in activity against Mycobacterium tuberculosis (Mtb), including activity within infected macrophages. nih.gov
Interestingly, while several chemically similar compounds from this class inhibit Mtb growth, their mechanisms of action can differ. acs.org For one well-studied series, the mode of action was found to be unrelated to common pathways like cell-wall biosynthesis or iron uptake. nih.govdundee.ac.uk Resistance to this specific series of compounds was conferred by mutations in the gene for Rv1751, a flavin adenine (B156593) dinucleotide (FAD)-dependent hydroxylase. acs.orgnih.govdundee.ac.uk Further investigation revealed that Rv1751 promotes the catabolism of the compounds through hydroxylation, effectively inactivating them. nih.govdundee.ac.uk This detoxification mechanism highlights a specific route of resistance that Mtb can develop against this chemical scaffold and underscores the importance of mechanistic studies in drug development. nih.gov
Antiviral Mechanisms (e.g., Respiratory Syncytial Virus Fusion Protein Inhibition, Anti-coronavirus Activity)
The pyrazolo[1,5-a]pyrimidine scaffold has been a foundation for developing potent antiviral agents, notably against Respiratory Syncytial Virus (RSV). Derivatives such as presatovir (B610194) act as RSV fusion (F) protein inhibitors. nih.gov The F protein is crucial for the virus's entry into host cells by mediating the fusion of the viral envelope with the host cell membrane. mdpi.com These inhibitors bind to the F protein, preventing the conformational changes necessary for this fusion process, thereby halting viral entry. nih.govmdpi.com
In the context of coronaviruses, including SARS-CoV-2, compounds with related scaffolds have been investigated for several mechanisms of action. One approach involves the inhibition of the viral main protease (Mpro or 3CLpro), an enzyme essential for processing viral polyproteins into functional units required for viral replication. nih.gov In silico screening has identified 1,2,4-triazolo[1,5-a]pyrimidin-7-ones as potential Mpro inhibitors that bind to the enzyme's active site. nih.gov An alternative, host-directed strategy involves inhibiting host kinases that the virus hijacks for its replication. The pyrazolo[1,5-a]pyrimidine scaffold has been used to develop potent and selective inhibitors of Casein Kinase 2 (CSNK2), a host protein whose activity is required for the replication of β-coronaviruses. nih.gov By inhibiting this host factor, the compounds can effectively suppress viral replication. nih.gov A third mechanism involves targeting NAK kinases, such as AAK1, which are involved in clathrin-mediated endocytosis, a key pathway for viral entry into host cells. biorxiv.org
Other Significant Biological Activities
Anti-inflammatory Response Pathways
Structurally related pyrazolo[1,5-a]quinazoline derivatives have been identified as potent anti-inflammatory agents. nih.govnih.gov The mechanism of action for these compounds involves the modulation of key signaling pathways that regulate the inflammatory response. nih.gov Screening of a compound library for the ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity identified several active compounds. nih.govnih.govmdpi.com
Pharmacophore mapping and molecular modeling predicted that these compounds are likely ligands for three mitogen-activated protein kinases (MAPKs): extracellular signal-regulated kinase 2 (ERK2), p38α, and c-Jun N-terminal kinase 3 (JNK3). nih.govnih.gov These kinases are central to signaling cascades that control the production of pro-inflammatory cytokines and mediators. Subsequent binding assays confirmed that the compounds exhibited micromolar binding affinities for JNK1, JNK2, and JNK3. nih.govnih.gov By targeting these MAPK pathways, the pyrazolo[1,5-a]quinazoline scaffold can effectively suppress the cellular machinery responsible for inflammation. nih.gov
Impact on Cellular Processes like DNA Damage Response and Cellular Metabolism
While direct studies detailing the impact of this compound derivatives on DNA damage response are not extensively covered in the available preclinical research, related heterocyclic scaffolds such as pyrazolo[1,5-a]pyrimidines have been noted for their diverse pharmacological activities, which can include interactions with DNA. researchgate.net For instance, some pyrazolo[4,3-c]pyridine derivatives have been shown to induce cleavage of poly(ADP-ribose) polymerase 1 (PARP-1) and reduce the expression of proliferating cell nuclear antigen (PCNA), suggesting an influence on cellular pathways related to DNA repair and cell proliferation. mdpi.com
Conversely, the influence of related pyrazolo-fused heterocycles on cellular metabolism is more clearly documented. Studies on 2-substituted-4,7-dihydro-4-ethylpyrazolo[1,5-a]pyrimidin-7-ones have shown that these compounds can alleviate inflammation by modulating the metabolic activity of macrophages. nih.gov In a model of LPS-stimulated macrophages, these derivatives were found to modulate CD73, a key ectonucleotidase involved in rearranging macrophage metabolism during pro-inflammatory conditions. nih.gov This modulation affects lactate (B86563) production and promotes a shift from a pro-inflammatory M1 phenotype to a pro-resolving M2 phenotype, highlighting a direct link between this class of compounds and the regulation of immunometabolism. nih.gov
Comprehensive Structure-Activity Relationship (SAR) and Pharmacophore Mapping
The 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one scaffold has been identified as a versatile core for developing potent and selective allosteric modulators for targets such as the metabotropic glutamate receptor 5 (mGlu5) and metabotropic glutamate receptor 2 (mGluR2). nih.govnih.gov Systematic modifications of this core have led to a detailed understanding of its structure-activity relationships.
Structure-activity relationship (SAR) investigations of 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one derivatives have revealed critical insights into the structural requirements for biological activity. nih.govnih.gov A scaffold-hopping strategy from related chemotypes identified this core as having a favorable geometry, a lactam-type carbonyl, and an aromatic southern nitrogen, which are beneficial for potent mGlu5 positive allosteric modulator (PAM) activity. nih.gov
Key findings from SAR studies include:
Aryl Substituents: Aryl groups are generally preferred as the eastern and western substituents for potent activity. nih.gov
Central Core Integrity: Modifications to the pyrazole unit of the core are often detrimental to activity. For example, replacing the pyrazole with a triazole or introducing methyl or chlorine substituents at the 3-position of the 6,7-dihydropyrazolo-[1,5-a]pyrazin-4-one core led to a significant loss of mGlu5 potency. nih.gov
Ring Size: Increasing the size of the piperazinone ring to a homopiperazinone resulted in a slight decrease in mGlu5 activity. nih.gov
Substitutions on Aryl Rings: For mGlu5 PAM activity, a fluorine walk around the eastern aryl ring demonstrated that potent compounds (<100 nM) could be obtained, with a preference for para substitution over ortho and meta positions. nih.gov
The following table summarizes representative SAR data for 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one derivatives as mGlu5 PAMs.
Data sourced from a study on mGlu5 positive allosteric modulators. nih.gov The Western substituent was an unsubstituted phenyl group.
For the closely related pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold, methylation of the core at the N- or O-positions resulted in a loss of activity, indicating the importance of the core's tautomeric form and hydrogen bond donor capability. acs.orgnih.gov
While specific QSAR models for this compound derivatives are not prominently featured in the reviewed literature, QSAR studies are a common ligand-based molecular modeling approach used for related heterocyclic systems like pyrazolo[1,5-a]pyrimidines and pyrozolo[1,5-a]pyridines. researchgate.netnih.gov These studies establish a mathematical relationship between the physicochemical properties of a series of compounds and their biological activity. researchgate.net
For example, a QSAR study on pyrozolo[1,5-a]pyridine analogues as PDE4 inhibitors led to the development of a five-point pharmacophore model (AHHRR.3). nih.gov This model identified one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups as crucial features for potent PDE4 inhibition. nih.gov Such models are invaluable for predicting the activity of novel compounds and guiding the design of more potent and selective inhibitors, thereby streamlining the drug discovery process.
Molecular docking is a computational technique frequently employed to predict the binding orientation of small molecules within the active site of a target protein. For the related pyrazolo[1,5-a]pyrimidine scaffold, docking studies have provided significant insights into ligand-target interactions. These derivatives have been shown to act as ATP-competitive inhibitors of various protein kinases by interacting with the ATP-binding pocket. nih.govrsc.org
Key interactions observed in docking studies of pyrazolo-fused heterocycles include:
Hinge Region Interaction: The N1 atom of the pyrazolo[1,5-a]pyrimidine core is often essential for forming a hydrogen bond with backbone atoms in the hinge region of kinases, such as with the Met592 residue in Tropomyosin Receptor Kinase (Trk). mdpi.com
Hydrophobic Interactions: Aromatic substituents, such as a pyridine (B92270) ring, can engage in supportive hydrophobic interactions within the binding pocket. mdpi.com
Hydrogen Bonding: Other crucial hydrogen bonds can be formed with key residues in the active site. For instance, in studies of PDE4 inhibitors, interactions with residues like Asp392, Asn395, and Gln443 were identified. nih.gov
π-π Stacking: Aromatic features of the ligands can exhibit π-π stacking with phenylalanine or histidine residues within the target's active site. nih.gov
These computational studies are crucial for rationalizing observed SAR data and for guiding the design of new derivatives with improved binding affinity and selectivity. amazonaws.comjohnshopkins.edu
Diverse Applications of Pyrazolo 1,5 a Pyrazin 4 One Derivatives in Advanced Materials and Chemical Sensing
Development as Fluorescent Probes for Biological and Environmental Sensing
The intrinsic fluorescence of the pyrazolo[1,5-a]pyrazin-4-one core makes it an attractive candidate for the development of probes for sensing applications. The utility of such probes is largely dependent on their photophysical characteristics, including their absorption and emission wavelengths, brightness (quantum yield), and sensitivity to their environment.
The optical properties of pyrazolo[1,5-a]pyrazin-4-one derivatives can be rationally tuned through synthetic modifications. The core structure itself possesses fluorescent capabilities, and the strategic introduction of various substituents allows for the modulation of its electronic and, consequently, its photophysical properties.
Initial studies into this class of compounds have demonstrated their potential as fluorophores. For instance, a series of fluorescent pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have been synthesized and their optical properties investigated. rsc.org These studies have laid the groundwork for understanding the fundamental structure-property relationships in this heterocyclic system.
While detailed, systematic studies on the tuning of pyrazolo[1,5-a]pyrazin-4-one fluorescence are still emerging, principles from the closely related and well-documented pyrazolo[1,5-a]pyrimidine (B1248293) family of fluorophores offer valuable insights. For pyrazolo[1,5-a]pyrimidines, it has been shown that the introduction of electron-donating groups (EDGs) at specific positions on the fused ring system can significantly enhance both absorption and emission intensities. rsc.org Conversely, the incorporation of electron-withdrawing groups (EWGs) can be used to modulate the energy of the electronic transitions, leading to shifts in the absorption and emission spectra. rsc.org
This concept of push-pull systems, where an electron-donating and an electron-withdrawing group are placed at opposite ends of a conjugated system, is a common strategy for creating fluorophores with large Stokes shifts and high sensitivity to their environment. It is anticipated that similar strategies will be effective in fine-tuning the photophysical properties of pyrazolo[1,5-a]pyrazin-4-one derivatives. The synthetic accessibility of the pyrazolo[1,5-a]pyrazin-4-one core, often through microwave-assisted, one-step, solvent-free reactions, further facilitates the exploration of a wide range of substituents to achieve desired photophysical characteristics. nih.gov
Table 1: Photophysical Properties of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Substituent at Position 7 | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) |
| 4a | 4-Pyridyl | 350 | 425 | 0.25 |
| 4e | 4-Methoxyphenyl (EDG) | 365 | 450 | 0.97 |
| 4g | 4-Nitrophenyl (EWG) | 380 | 550 | 0.01 |
Data for pyrazolo[1,5-a]pyrimidine derivatives, illustrating the effect of substituents on photophysical properties. rsc.orgresearchgate.net
Fluorescent molecules are invaluable tools for visualizing and studying the complex dynamics of intracellular processes. rsc.orgrsc.orgresearchgate.net While the application of pyrazolo[1,5-a]pyrazin-4-one derivatives in this area is still in its early stages, the favorable properties of related pyrazolo-fused heterocycles suggest significant potential.
For a fluorescent probe to be effective in cellular imaging, it must possess several key features, including high brightness, photostability, and low cytotoxicity. Furthermore, the probe should ideally be small to minimize perturbation of biological systems. The compact nature of the pyrazolo[1,5-a]pyrazin-4-one scaffold is advantageous in this regard.
By analogy with the extensively studied pyrazolo[1,5-a]pyrimidine fluorophores, it is plausible that pyrazolo[1,5-a]pyrazin-4-one derivatives could be designed as biomarkers for specific cellular components or to respond to changes in the intracellular environment, such as pH or the presence of specific ions or molecules. For instance, the combination of photophysical properties with biological activity in pyrazolo[1,5-a]pyrimidines has led to their use as lipid droplet biomarkers.
Integration into Chemosensor Technologies
The development of effective chemosensors for the selective and sensitive detection of ions and neutral molecules is crucial for environmental monitoring, industrial process control, and biomedical diagnostics. mdpi.com Fused pyrazole (B372694) derivatives have shown considerable promise in this field due to their remarkable photophysical properties and synthetic versatility.
The core principle behind a fluorescent chemosensor is the change in its fluorescence signal (intensity, wavelength, or lifetime) upon binding to a specific analyte. This change can be engineered by incorporating a recognition moiety (a receptor for the analyte) into the fluorophore structure. The binding event then perturbs the electronic structure of the fluorophore, leading to a detectable change in its fluorescence.
While specific examples of pyrazolo[1,5-a]pyrazin-4-one -based chemosensors are not yet widely reported, the broader class of pyrazole-containing compounds has been successfully employed for the detection of various metal ions. For example, a thiomethyl-substituted (4Z)-4-[(pyrazol-4-yl)methylene]pyrazolone has been shown to act as an optical chemosensor for Fe³⁺, Sn²⁺, and Al³⁺. mdpi.com This demonstrates the potential of the pyrazole core to be integrated into sensing platforms. The pyrazolo[1,5-a]pyrazin-4-one scaffold, with its inherent fluorescence and multiple sites for functionalization, represents a promising platform for the future design of novel and selective chemosensors.
Contributions to Organic Materials Science (e.g., solid-state emitters)
The unique photophysical properties of pyrazolo-fused heterocycles also make them attractive for applications in organic materials science, particularly in the development of solid-state emitters for technologies such as organic light-emitting diodes (OLEDs). A key challenge in this area is overcoming aggregation-caused quenching (ACQ), where the fluorescence of a molecule is diminished in the solid state due to intermolecular interactions.
Research on pyrazolo[1,5-a]pyrimidine derivatives has shown that careful molecular design can lead to materials with significant solid-state emission. rsc.orgrsc.org For certain derivatives, solid-state quantum yields ranging from 0.18 to 0.63 have been achieved. rsc.org This is often accomplished by introducing bulky substituents that prevent close packing of the molecules in the solid state, thereby minimizing fluorescence quenching. In some cases, this can even lead to aggregation-induced emission (AIE), where the fluorescence is enhanced in the aggregated or solid state.
The pyrazolo[1,5-a]pyrazin-4-one scaffold, with its rigid and planar structure, has the potential to be a valuable building block for new organic materials. By applying the design principles learned from related systems, it should be possible to develop pyrazolo[1,5-a]pyrazin-4-one derivatives that exhibit strong solid-state emission, opening up possibilities for their use in a variety of optoelectronic devices. The tendency of these molecules to form ordered crystalline structures could also be exploited in the design of materials with tailored electronic and optical properties.
Future Directions and Emerging Research Avenues for 2 Amino 4h,5h,6h,7h Pyrazolo 1,5 a Pyrazin 4 One Research
Exploration of Novel and Greener Synthetic Methodologies
The synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) and pyrazolo[1,5-a]pyrazin-4-one derivatives has traditionally relied on methods like the cyclocondensation of aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.govnih.govacs.org While effective, future efforts must focus on developing more efficient, cost-effective, and environmentally benign synthetic strategies.
Emerging research highlights several promising approaches:
Microwave-Assisted Synthesis: This technique has been successfully used to synthesize novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives in good yields under solvent-free conditions, significantly reducing reaction times. nih.gov
Multicomponent Reactions (MCRs): One-pot, three-component reactions are being developed for the efficient synthesis of pyrazolo[1,5-a]pyrimidines, offering advantages in terms of atom economy and procedural simplicity. nih.goveurekaselect.com
Green Chemistry Approaches: The use of ultrasonic irradiation in aqueous media represents a significant step towards greener synthesis, minimizing the environmental impact. bme.hubme.hu Studies have also focused on quantifying the environmental performance of synthetic routes using metrics like Reaction Mass Efficiency (RME), with some protocols for related scaffolds achieving favorable RME values of 40–53%. rsc.orgresearchgate.net
Novel Reagent Combinations: Research into reactions of aminopyrazoles with reagents like 1,2-allenic ketones under catalyst-free conditions is opening new, highly regioselective pathways to the pyrazolo[1,5-a]pyrimidine core. rsc.org
Future work should aim to adapt these modern methodologies for the specific, efficient synthesis of 2-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one, prioritizing scalability and sustainability.
| Synthetic Methodology | Key Advantages | Potential Application |
| Microwave-Assisted Synthesis | Rapid reaction times, solvent-free conditions, high yields. nih.gov | Efficient, small-scale library synthesis for screening. |
| Multicomponent Reactions | High atom economy, operational simplicity, structural diversity. nih.goveurekaselect.com | Rapid generation of diverse analogs for SAR studies. |
| Ultrasonic Irradiation | Use of green solvents (e.g., water), reduced energy consumption. bme.hubme.hu | Environmentally friendly scale-up of synthesis. |
| Catalyst-Free Reactions | Milder reaction conditions, avoidance of metal catalysts, high regioselectivity. rsc.org | Simplified purification processes and reduced production costs. |
In-depth Mechanistic Elucidation of Biological Pathways and Off-Target Effects
While the broader class of pyrazolo[1,5-a]pyrimidines are known to act as ATP-competitive protein kinase inhibitors, the precise biological targets and mechanisms of action for many derivatives, including this compound, remain to be fully elucidated. rsc.org A significant challenge in the development of kinase inhibitors is managing off-target effects and potential toxicity. rsc.org
Future research must prioritize:
Comprehensive Target Profiling: Utilizing high-throughput screening techniques and kinase selectivity profiling against large panels of kinases to identify primary targets and potential off-target interactions. nih.gov
Mechanism of Action Studies: Moving beyond simple inhibition assays to understand how these compounds modulate cellular signaling pathways. For instance, related compounds have been found to interfere with iron metabolism in mycobacteria or act as positive allosteric modulators of NMDARs. nih.govnih.gov
Resistance Mechanism Investigation: Identifying potential mechanisms of drug resistance, as has been observed with other kinase inhibitors. rsc.org Studies on related antitubercular agents have identified resistance conferred by mutations in metabolic enzymes. nih.govacs.org
A thorough understanding of these factors is critical for optimizing drug selectivity, minimizing toxicity, and enhancing clinical efficacy. rsc.org
Expansion into New Therapeutic Areas based on Target Identification and Validation
The pyrazolo[1,5-a]pyrazin-4-one scaffold has shown potential in several therapeutic areas, including oncology and neuroscience. nih.govnih.gov However, the full therapeutic scope of this chemical class is likely much broader. A systematic approach to target identification and validation is necessary to uncover new applications.
Key future directions include:
Screening Against Diverse Target Classes: Expanding high-throughput screening campaigns beyond kinases to include other enzyme families, ion channels, and receptors. The pyrazolo[1,5-a]pyrimidine scaffold has already demonstrated activity against targets as diverse as Mycobacterium tuberculosis and NMDARs. nih.govnih.gov
Anti-inflammatory Potential: Recent studies on related pyrazolo[1,5-a]pyrimidin-7-ones have shown they can alleviate LPS-induced inflammation in macrophages by modulating cell metabolism, suggesting a promising new therapeutic avenue in immunology. nih.gov
Infectious Diseases: Given the identified antitubercular activity of some pyrazolo[1,5-a]pyrimidin-7(4H)-ones, screening against a wider range of bacterial, viral, and fungal pathogens is warranted. nih.govacs.org
| Potential Therapeutic Area | Rationale Based on Related Scaffolds | Research Focus |
| Neuropsychiatric Disorders | Positive allosteric modulation of GluN2A-containing NMDARs. nih.gov | Development of brain-penetrant analogs for schizophrenia or depression. |
| Tuberculosis (TB) | Inhibition of Mycobacterium tuberculosis growth through novel mechanisms. nih.govacs.org | Optimization of antitubercular activity and elucidation of the specific molecular target. |
| Inflammatory Diseases | Modulation of macrophage polarization and metabolism. nih.gov | Investigation of efficacy in models of chronic inflammatory conditions. |
| Oncology | Inhibition of protein kinases such as CDK2, EGFR, and B-Raf. rsc.org | Development of selective inhibitors for targeted cancer therapy. |
Synergistic Integration of Computational Chemistry and Experimental Synthesis for Rational Design of Advanced Analogs
The rational design of new, more potent, and selective analogs of this compound will be greatly accelerated by the close integration of computational and experimental approaches. Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications affect biological activity. rsc.orgacs.org
Future research should leverage:
Molecular Docking and Dynamics: To predict the binding modes of novel analogs within the active sites of target proteins, guiding the design of compounds with improved affinity and selectivity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): To develop predictive models that correlate molecular descriptors with biological activity, enabling the virtual screening of large compound libraries. mdpi.com
Density Functional Theory (DFT): To investigate the electronic properties and reactivity of designed molecules, providing insights that can inform synthetic strategies and predict photophysical properties. researchgate.netresearchgate.net
This synergistic approach, which combines computational predictions with targeted synthesis and biological evaluation, has proven effective in optimizing lead compounds in related heterocyclic systems and will be crucial for developing advanced analogs. nih.govekb.egnih.gov
Development of Sustainable Production Methods and Environmental Impact Assessment in Synthesis
As promising lead compounds advance, the development of sustainable and scalable manufacturing processes becomes paramount. The principles of green chemistry must be integrated early in the development pipeline to ensure environmental and economic viability.
Key areas of focus will be:
Process Optimization: Transitioning from laboratory-scale reactions (e.g., MCRs, microwave-assisted synthesis) to scalable flow chemistry processes that offer better control, improved safety, and higher efficiency.
Environmental Impact Assessment: Conducting thorough assessments of synthetic routes using green chemistry metrics beyond RME, such as Process Mass Intensity (PMI) and E-Factor, to identify and minimize waste streams. rsc.org
Use of Greener Reagents and Solvents: Actively seeking to replace hazardous reagents and volatile organic solvents with more benign alternatives, such as water or bio-based solvents, as demonstrated in recent syntheses of related scaffolds. bme.hunih.gov
A holistic approach to process development that considers the entire life cycle of the chemical synthesis is essential for the sustainable production of future pharmaceuticals based on this scaffold.
Exploration of Material Science Applications Beyond Fluorescent Probes
The pyrazolo[1,5-a]pyrimidine core is not only a privileged scaffold in medicinal chemistry but also a promising fluorophore. rsc.orgnih.gov Its tunable photophysical properties have led to applications as fluorescent probes and chemosensors. eurekaselect.comresearchgate.net However, the potential of this heterocyclic system in material science extends beyond these initial applications.
Future research should explore:
Organic Electronics: Investigating the semiconductor properties of tailored pyrazolo[1,5-a]pyrazin-4-one derivatives for use in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The fused aromatic system provides a rigid core that can be functionalized to tune electronic properties.
Functional Dyes and Pigments: Developing novel dyes for applications in textiles or advanced coatings, leveraging the inherent stability and strong absorption/emission properties of the scaffold. eurekaselect.com
Aggregation-Induced Emission (AIE): Designing analogs that exhibit aggregation-induced emission, where fluorescence is enhanced in the solid state. rsc.org This property is highly desirable for applications in solid-state emitters and advanced sensors.
By strategically modifying the core structure to control intermolecular interactions and electronic communication, it may be possible to unlock a wide range of advanced material applications for the this compound scaffold.
Q & A
Q. What are the key synthetic routes for 2-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one, and how can purity be optimized?
The synthesis typically involves cyclization of pyrazole precursors with reagents like silylformamidines or aldehydes under controlled conditions. For example, Koidan et al. (2024) demonstrated that stirring reactants in benzene followed by crystallization from hexane yields derivatives with >95% purity . To optimize yield, monitor reaction temperature and solvent choice (e.g., anhydrous ether for intermediates) and employ column chromatography or recrystallization for purification. Analytical methods like HPLC or NMR should validate purity .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
1H/13C NMR and HRMS are indispensable. In studies of pyrazolo[1,5-a]pyrazine derivatives, NMR data (e.g., 3J coupling constants) confirm regiochemistry, while HRMS matches calculated and observed m/z values (e.g., Δ < 0.0003 for C13H11N5O derivatives) . Elemental analysis (C, H, N) should align with theoretical values within ±0.3% to rule out impurities .
Q. How can researchers distinguish between tautomeric forms of the pyrazolo[1,5-a]pyrazin-4-one core?
Q. What strategies enable selective functionalization at position 7 of the pyrazolo[1,5-a]pyrazine scaffold?
Position 7 can be modified via nucleophilic aromatic substitution or cross-coupling. Koidan et al. (2024) achieved formylation at position 7 using silylformamidines, yielding aldehydes for further derivatization (e.g., Schiff base formation) . Protecting groups (e.g., tert-butyl carbamates) may enhance regioselectivity during multi-step syntheses .
Q. How do computational methods aid in predicting bioactivity of derivatives?
Virtual screening (e.g., molecular docking) against targets like DYRK2 or mGluR2 receptors identifies promising analogs. For instance, curcumin analogs with pyrazolo[1,5-a]pyrazine moieties showed binding affinity in pharmacophore models, validated by in vitro assays . ADME predictions (e.g., LogP, solubility) guide prioritization of compounds with drug-like properties .
Q. How can contradictions in elemental analysis data be resolved?
Discrepancies between calculated and observed values (e.g., C: 61.65% vs. 61.78%) may arise from hygroscopicity or incomplete combustion. Repeat analyses under controlled humidity, use high-purity standards, and cross-validate with alternative methods (e.g., XPS for elemental composition) .
Q. What structural modifications enhance stability and solubility of this compound?
Introducing electron-withdrawing groups (e.g., nitro at position 2) increases thermal stability, while hydrophilic substituents (e.g., carboxylates) improve aqueous solubility. Methyl groups at position 5 reduce ring strain, as evidenced by stability studies of 5-methyl-2-nitro derivatives .
Methodological Considerations
- Handling Data Discrepancies : Always cross-reference NMR shifts with predicted values (e.g., ChemDraw simulations) and confirm HRMS calibration using internal standards .
- Scale-Up Challenges : Transitioning from milligram to gram-scale synthesis requires optimizing solvent volumes (e.g., replacing DMF with THF for easier removal) and ensuring inert atmospheres to prevent oxidation .
- Biological Assay Design : Prioritize derivatives with >90% purity for in vitro testing. Use patent data (e.g., mGluR2 allosteric modulators) to select relevant biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
